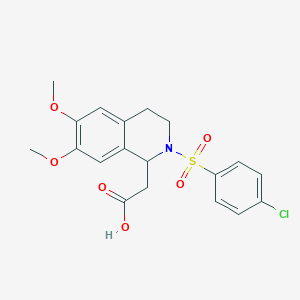
2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfonyl group, and a tetrahydroisoquinoline moiety
作用机制
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for its functional groups, such as the sulfonyl and acetic acid groups .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Many drugs work by binding to specific proteins or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Many drugs affect pathways related to the function of the proteins or enzymes they bind to .
Pharmacokinetics
These properties can greatly affect a drug’s bioavailability and efficacy .
Result of Action
The effects would likely be related to the function of the proteins or enzymes it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a drug’s action, efficacy, and stability . .
准备方法
The synthesis of 2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl sulfonyl chloride reacts with the tetrahydroisoquinoline derivative.
Acetic acid functionalization:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学研究应用
2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
相似化合物的比较
Similar compounds to 2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid include:
2-(2-((4-bromophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-(2-((4-methylphenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.
2-(2-((4-fluorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid: The fluorine atom can enhance the compound’s binding affinity to certain biological targets.
属性
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6S/c1-26-17-9-12-7-8-21(28(24,25)14-5-3-13(20)4-6-14)16(11-19(22)23)15(12)10-18(17)27-2/h3-6,9-10,16H,7-8,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSYAWYKVLDOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(2-chlorophenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-thiazepane](/img/structure/B2516943.png)
![1-[5-(4-chlorobenzenesulfinyl)-1,2,3-thiadiazole-4-carbonyl]piperidine](/img/structure/B2516947.png)
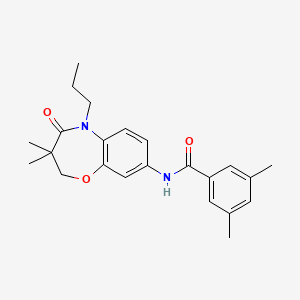
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)
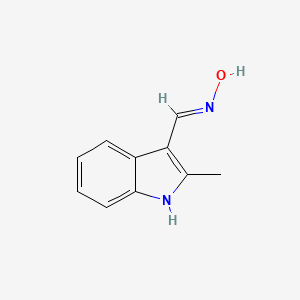
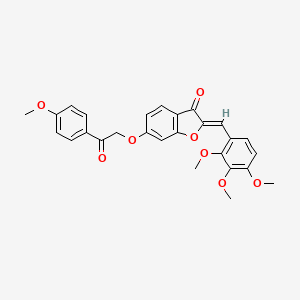
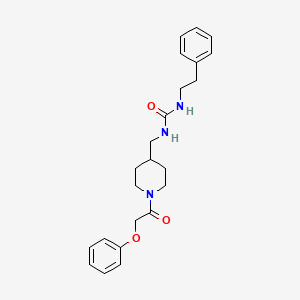

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2516961.png)
![4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine](/img/structure/B2516962.png)

![N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B2516964.png)

